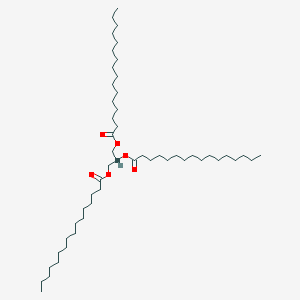
Glyceryl-2-13C trihexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Glyceryl-2-13C trihexadecanoate is synthesized through esterification reactions involving glycerol and palmitic acid. The process involves the incorporation of the 13C isotope at the second carbon position of the glycerol backbone. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective incorporation of the isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .
化学反応の分析
Types of Reactions
Glyceryl-2-13C trihexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the triacylglycerol into its corresponding fatty acid and glycerol derivatives.
Hydrolysis: The compound can be hydrolyzed to yield glycerol and palmitic acid.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different triacylglycerol derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Palmitic acid and glycerol.
Hydrolysis: Glycerol and palmitic acid.
Transesterification: Various triacylglycerol derivatives depending on the alcohol used.
科学的研究の応用
Glyceryl-2-13C trihexadecanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a tracer in metabolic studies to investigate the pathways of lipid metabolism.
Biology: To study the absorption, distribution, and metabolism of dietary fats in biological systems.
Medicine: In research related to obesity, diabetes, and cardiovascular diseases to understand the role of dietary fats in these conditions.
Industry: Used in the development of nutritional supplements and functional foods to enhance the understanding of fat metabolism
作用機序
The mechanism of action of Glyceryl-2-13C trihexadecanoate involves its incorporation into metabolic pathways where it acts as a tracer. The 13C isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolism of dietary fats. The molecular targets and pathways involved include the enzymatic breakdown of triacylglycerols by lipases and the subsequent absorption and utilization of fatty acids and glycerol in cellular processes.
類似化合物との比較
Similar Compounds
- Glyceryl-2-13C tripalmitate
- Glyceryl-1-13C trihexadecanoate
- Glyceryl-3-13C trihexadecanoate
Uniqueness
Glyceryl-2-13C trihexadecanoate is unique due to the specific incorporation of the 13C isotope at the second carbon position of the glycerol backbone. This specific labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in metabolic research. Compared to other similar compounds, it provides distinct advantages in terms of isotopic enrichment and stability .
特性
IUPAC Name |
2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIQBQSYATKKL-KRXTUEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H98O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584043 |
Source


|
| Record name | (2-~13~C)Propane-1,2,3-triyl trihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
808.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287111-33-5 |
Source


|
| Record name | (2-~13~C)Propane-1,2,3-triyl trihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

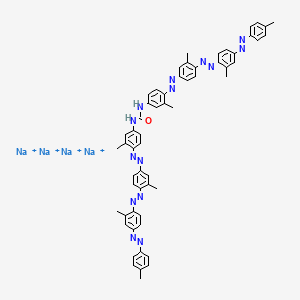
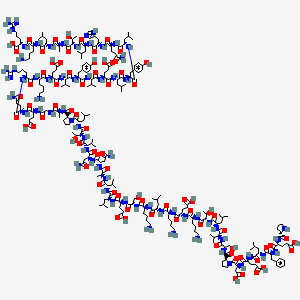
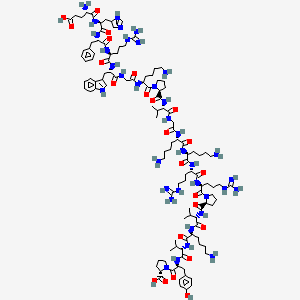
![Tris[4-(1-naphthylphenylamino)phenyl]amine](/img/structure/B1627966.png)

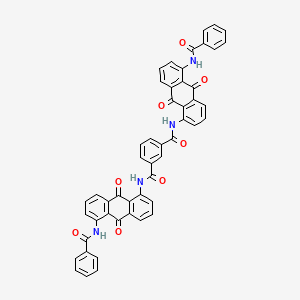
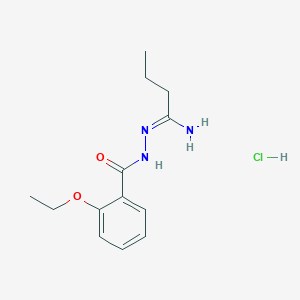
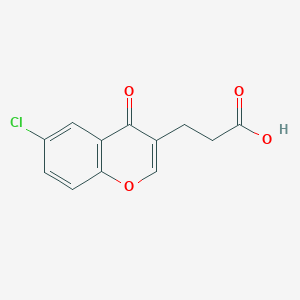
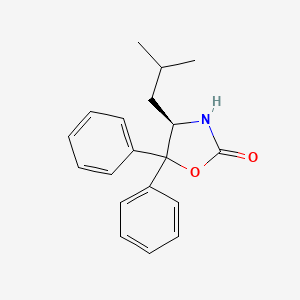

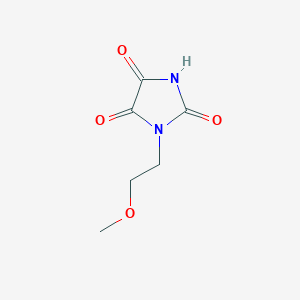
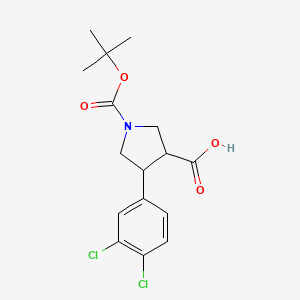
![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)
